molecular formula C2H3N3 B570178 (1,2,4-15N3)1H-1,2,4-Triazole CAS No. 1173023-70-5

(1,2,4-15N3)1H-1,2,4-Triazole

Cat. No. B570178
M. Wt: 72.046
InChI Key: NSPMIYGKQJPBQR-FRSWOAELSA-N
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Description

1,2,4-Triazole is a type of azole, which is a class of five-membered nitrogen-containing heterocycles . It has a molecular formula of C2H3N3 and can act as isosteres of amide, ester, and carboxylic acid . It is an integral part of various drugs available in clinical therapy, including antifungal, antibacterial, anticancer, anticonvulsant, antituberculosis, antiviral, antiparasitic, analgesic, and anti-inflammatory agents .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been reported in several studies . For instance, one study reported the synthesis of nineteen novel 1,2,4-triazole derivatives, including 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones, 1-(1,3-diphenylpropan-2-yl)-1H-1,2,4-triazole, and 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-diones .


Molecular Structure Analysis

1,2,4-Triazole exists in two tautomeric forms, A and B, in which 1H-1,2,4-triazole (A) is more stable than 4H-1,2,4-triazole (B) . It is a planar molecule with C-N and N-N distances falling into a narrow range of 136 - 132 picometers, consistent with its aromaticity .


Chemical Reactions Analysis

1,2,4-Triazole shows both electrophilic and nucleophilic substitution reactions due to its high electron density . Electrophilic substitution occurs at nitrogen atoms only .


Physical And Chemical Properties Analysis

1,2,4-Triazole is a stable compound and is difficult to cleave . It is amphoteric, being susceptible to both N-protonation and deprotonation in aqueous solution .

Scientific Research Applications

Synthesis and Green Chemistry

1,2,4-Triazoles are synthesized using classical pathways and green chemistry approaches, including microwave and mechanochemistry, highlighting the importance of environmentally friendly methods in pharmaceutical chemistry (Gonnet, Baron, & Baltas, 2021).

Antifungal Activities

Novel 1,2,4-triazole derivatives have shown promising antifungal activities, exemplified by compounds synthesized under microwave-assisted conditions displaying significant efficacy against various fungal pathogens (Sun et al., 2013).

Proton-Conducting Electrolytes

1H-1,2,4-Triazole has been identified as an effective solvent for proton-conducting electrolytes, showcasing stability and electrochemical suitability for fuel cell applications (Li et al., 2005).

Antimicrobial Agents

New 1,2,4-triazole and triazolothiadiazine derivatives exhibit antimicrobial properties, contributing to the development of novel agents against resistant bacterial strains (Kaplancikli et al., 2008).

Vibrational Spectra Analysis

Research into the vibrational spectra of triazoles and benzotriazoles provides insights into their structural characteristics and potential for identification in new drugs and biological compounds (Aziz et al., 2014).

Corrosion Inhibition

1H-1,2,3-Triazole and 1,2,4-triazole have been evaluated as corrosion inhibitors for copper, with findings suggesting potential applications in metal preservation and water treatment systems (Ofoegbu et al., 2017).

Anticancer Studies

Conjugates of 1,2,3-triazoles linked to 1,2,4-triazoles have shown significant anticancer activity, particularly against breast and colon cancer cell lines, highlighting the therapeutic potential of these compounds (Al Sheikh Ali et al., 2020).

Ion Chemistry and Mechanisms

Studies on the ion chemistry of 1H-1,2,3-triazole have unveiled mechanisms of reaction with hydroxide ions, providing insights into the chemical behavior and applications of triazole derivatives (Ichino et al., 2008).

Safety And Hazards

1,2,4-Triazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause serious eye irritation and may damage fertility . Personal protective equipment/face protection should be worn when handling this chemical .

Future Directions

1,2,4-Triazole is an emerging privileged scaffold with a broad range of therapeutic applications across scientific disciplines . The comprehensive compilation of work carried out on the 1,2,4-triazole nucleus provides scope for researchers for the advancement of novel potential drug candidates having better efficacy and selectivity .

properties

IUPAC Name

(1,2,4-15N3)1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3N3/c1-3-2-5-4-1/h1-2H,(H,3,4,5)/i3+1,4+1,5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSPMIYGKQJPBQR-FRSWOAELSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=[15N]C=[15N][15NH]1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30745937
Record name (~15~N_3_)-1H-1,2,4-Triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

72.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,2,4-15N3)1H-1,2,4-Triazole

CAS RN

1173023-70-5
Record name (~15~N_3_)-1H-1,2,4-Triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1173023-70-5
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